molecular formula C21H20ClNO3 B592942 5-[3-[2-(2-chlorophenyl)acetyl]indol-1-yl]pentanoic acid CAS No. 1449675-70-0

5-[3-[2-(2-chlorophenyl)acetyl]indol-1-yl]pentanoic acid

Cat. No.: B592942
CAS No.: 1449675-70-0
M. Wt: 369.8 g/mol
InChI Key: VFGXRQTXBKIHBH-UHFFFAOYSA-N
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Description

5-[3-[2-(2-Chlorophenyl)acetyl]indol-1-yl]pentanoic acid is a synthetic compound primarily recognized as a metabolite of JWH 203, a synthetic cannabinoid receptor agonist. Structurally, it features an indole core substituted at the 3-position with a 2-(2-chlorophenyl)acetyl group and a pentanoic acid chain at the 1-position (Figure 1). Its deuterated form (5-(3-(2-(2-chlorophenyl)acetyl)-1H-indol-1-yl-2,4,5,6,7-d5)pentanoic acid) is used as an internal standard to enhance analytical precision .

Properties

IUPAC Name

5-[3-[2-(2-chlorophenyl)acetyl]indol-1-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO3/c22-18-9-3-1-7-15(18)13-20(24)17-14-23(12-6-5-11-21(25)26)19-10-4-2-8-16(17)19/h1-4,7-10,14H,5-6,11-13H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGXRQTXBKIHBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017715
Record name JWH 203 N-pentanoic acid metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449675-70-0
Record name JWH 203 N-pentanoic acid metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-[2-(2-chlorophenyl)acetyl]indol-1-yl]pentanoic acid involves the reaction of 3-[2-(2-chlorophenyl)acetyl]-1H-indole with pentanoic acid. The reaction typically requires a catalyst and specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained .

Industrial Production Methods

standard organic synthesis techniques involving the use of appropriate solvents, catalysts, and purification methods are likely employed .

Chemical Reactions Analysis

Types of Reactions

5-[3-[2-(2-chlorophenyl)acetyl]indol-1-yl]pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted indole derivatives .

Scientific Research Applications

5-[3-[2-(2-chlorophenyl)acetyl]indol-1-yl]pentanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[3-[2-(2-chlorophenyl)acetyl]indol-1-yl]pentanoic acid involves its interaction with cannabinoid receptors (CB1 and CB2). Upon binding to these receptors, it modulates various signaling pathways, leading to its physiological and pharmacological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

UR-Degradant N-Pentanoic Acid Metabolite

A structurally related compound, UR-Degradant N-pentanoic acid metabolite (5-[3-(3,3,4-trimethylpent-4-enoyl)-1H-indol-1-yl]pentanoic acid), shares the indole-pentanoic acid framework but differs in the acyl substituent. Instead of the 2-(2-chlorophenyl)acetyl group, UR-Degradant features a 3,3,4-trimethylpent-4-enoyl moiety (Figure 2). This modification likely alters its metabolic stability and receptor interaction profiles compared to the target compound. While the chlorophenyl group in 5-[3-[2-(2-chlorophenyl)acetyl]indol-1-yl]pentanoic acid may enhance binding affinity to cannabinoid receptors, the branched alkyl chain in UR-Degradant could influence lipophilicity and degradation pathways .

Table 1: Structural Comparison of Pentanoic Acid-Based Metabolites

Compound Molecular Formula Substituent at Indole-3 Position Primary Application
This compound C₂₁H₂₀ClNO₃ 2-(2-Chlorophenyl)acetyl Forensic metabolite analysis
UR-Degradant N-pentanoic acid metabolite C₂₂H₂₉NO₃ (estimated) 3,3,4-Trimethylpent-4-enoyl Research degradant analysis

JWH 203 N-Pentanoic Acid Metabolite-d5

The deuterated analog (C₂₁H₁₅D₅ClNO₃) replaces five hydrogen atoms with deuterium at positions 2, 4, 5, 6, and 7 of the indole ring (Figure 3). The deuterated form is >99% isotopically pure and serves exclusively as an internal standard, unlike the non-deuterated compound, which is the target analyte in forensic screens .

Table 2: Isotopic Variants of JWH 203 Metabolites

Compound Molecular Formula Isotopic Modifications Application
Non-deuterated metabolite C₂₁H₂₀ClNO₃ None Analyte in forensic quantification
Deuterated metabolite (d5) C₂₁H₁₅D₅ClNO₃ Indole-2,4,5,6,7 positions Internal standard for MS assays

Functional and Analytical Considerations

  • Specificity: The 2-(2-chlorophenyl)acetyl group in this compound distinguishes it from other indole-based metabolites, such as UR-Degradant, which lack aromatic halogenation. This structural feature is critical for antibody or column binding in analytical workflows .
  • Regulatory Status: Unlike therapeutic agents like atorvastatin or amlodipine (), the target compound is restricted to forensic and academic research due to its association with synthetic cannabinoids.

Biological Activity

5-[3-[2-(2-chlorophenyl)acetyl]indol-1-yl]pentanoic acid, a synthetic cannabinoid metabolite derived from JWH 203, has garnered attention for its biological activities, particularly its interactions with cannabinoid receptors and potential therapeutic applications. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure : The compound belongs to the phenylacetylindole family and is characterized by a unique chemical structure that enhances its affinity for cannabinoid receptors CB1 and CB2. Its molecular formula is C21H22ClN1O3C_{21}H_{22}ClN_{1}O_{3} with a molecular weight of approximately 374.9 g/mol.

Synthesis : The synthesis involves the reaction of 3-[2-(2-chlorophenyl)acetyl]-1H-indole with pentanoic acid, typically requiring specific catalysts and controlled conditions to yield the desired product.

Interaction with Cannabinoid Receptors

This compound exhibits high affinity for both central (CB1) and peripheral (CB2) cannabinoid receptors. These interactions are crucial for its pharmacological effects, which include modulation of pain, inflammation, and possibly neuroprotective effects. The compound's mechanism of action involves:

  • Agonistic Activity : Binding to CB1 and CB2 receptors leads to activation of various signaling pathways that mediate physiological responses such as analgesia and anti-inflammatory effects.
  • Metabolic Pathways : The compound is involved in metabolic pathways related to the metabolism of JWH 203, influencing its pharmacokinetics and bioavailability .

Pharmacological Effects

Research has indicated several potential pharmacological effects:

  • Analgesic Properties : Studies suggest that compounds like this can provide pain relief by modulating pain signaling pathways through cannabinoid receptor activation.
  • Anti-inflammatory Effects : The compound has been shown to reduce inflammation in various models, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases .

Case Studies

  • In Vitro Studies : In vitro evaluations have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating significant growth inhibition .
  • Animal Models : Preclinical studies using animal models have shown promising results in reducing pain and inflammation without significant adverse effects, suggesting a favorable safety profile .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds within the phenylacetylindole family:

Compound NameCB1 AffinityCB2 AffinityNotable Effects
This compoundHighHighAnalgesic, anti-inflammatory
JWH 018 N-pentanoic acid metaboliteModerateModerateAnalgesic
JWH 073 N-butanoic acid metaboliteLowHighLimited analgesic effects

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